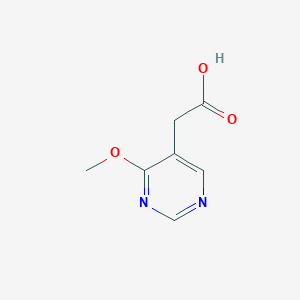

2-(4-Methoxypyrimidin-5-yl)acetic acid

Description

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(4-methoxypyrimidin-5-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-5(2-6(10)11)3-8-4-9-7/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

VPXWTQQAJBSPQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC=C1CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of 2-(4-Methoxypyrimidin-5-yl)acetic Acid Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary: The Pyrimidine-5-Acetate Scaffold

In modern medicinal chemistry, 2-(4-methoxypyrimidin-5-yl)acetic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the specific molecule serves as a versatile intermediate, its derivatives have emerged as critical players in two distinct high-value domains:

-

Immunomodulation & Inflammation: Acting as bioisosteres for indole-acetic acid derivatives, these compounds are potent antagonists of the CRTH2 (DP2) receptor , offering therapeutic pathways for asthma, allergic rhinitis, and atopic dermatitis.

-

Synthetic Genetics (PNA Technology): The scaffold serves as a backbone-linker precursor for Peptide Nucleic Acids (PNAs) , enabling the attachment of modified nucleobases to the N-(2-aminoethyl)glycine backbone for gene silencing and diagnostic applications.

This guide analyzes the structure-activity relationship (SAR), mechanism of action (MOA), and experimental validation protocols for this chemical class.

Therapeutic Focus: CRTH2 Antagonism

The primary therapeutic utility of this compound derivatives lies in their ability to mimic Prostaglandin D2 (PGD2) while blocking its pro-inflammatory receptor, CRTH2.

Mechanism of Action (MOA)

CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a G-protein coupled receptor (GPCR) coupled to the

-

Natural Ligand: PGD2 binds to CRTH2, causing

activation. -

Downstream Effects: Inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium (

), and recruitment of Th2 cells, eosinophils, and basophils. -

Therapeutic Intervention: The 4-methoxypyrimidin-5-yl acetic acid core mimics the carboxylate headgroup of PGD2 required for receptor recognition, while the pyrimidine ring provides a rigid, metabolically stable replacement for the labile indole core found in first-generation antagonists (e.g., Ramatroban).

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Th2 inflammatory cascade by pyrimidine-5-acetate derivatives.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these derivatives hinges on three structural domains:

| Structural Domain | Function | Optimization Strategy |

| Acetic Acid Tail | Pharmacophore: Mimics the | Must remain acidic. Esterification (prodrug) improves oral bioavailability but requires hydrolysis in vivo. |

| Pyrimidine Core | Scaffold: Planar aromatic system that positions substituents. Superior metabolic stability compared to indole or benzene. | The 5-position attachment of the acid is critical for optimal geometry. |

| 4-Methoxy Group | Auxiliary Binding: Provides electron-donating density and fills a small hydrophobic pocket. | Replacement with -OEt or -Cl often retains activity but alters solubility. |

| 2-Position Substituent | Selectivity Filter: The "tail" region. Large hydrophobic groups (e.g., benzyl, thio-ethers) here drive potency and selectivity over DP1 receptors. | This is the primary vector for diversification in library synthesis. |

Experimental Protocols

Synthesis of this compound Core

Causality: This protocol utilizes a Suzuki-Miyaura coupling strategy, which is preferred over nucleophilic substitution for its tolerance of functional groups and high yield.

Reagents:

-

5-Bromo-4-methoxypyrimidine (Starting material)

-

Diethyl malonate (Source of acetic acid tail via decarboxylation)

- (Catalyst)

- (Base)

Step-by-Step Workflow:

-

Enolate Formation: In a dry flask under Argon, suspend

(1.2 eq) in anhydrous THF. Add diethyl malonate (1.2 eq) dropwise at 0°C. Stir for 30 min until evolution of -

Coupling: Add 5-Bromo-4-methoxypyrimidine (1.0 eq) and

(5 mol%) to the enolate solution. Heat to reflux (65°C) for 12 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The bromide spot should disappear.

-

-

Hydrolysis & Decarboxylation: Evaporate THF. Dissolve residue in 6N HCl/Acetic Acid (1:1). Reflux for 4 hours.

-

Why: This step hydrolyzes the diester to the diacid, which spontaneously decarboxylates under heat to form the mono-acetic acid.

-

-

Purification: Neutralize with NaOH to pH 4. Extract with EtOAc.[1] Recrystallize from Ethanol/Water.

Biological Validation: CRTH2 Calcium Flux Assay

Causality: Since CRTH2 activation triggers intracellular

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human CRTH2 and

(to couple Gi to Calcium pathway). -

Dye Loading: Incubate cells with Fluo-4 AM ester (

) for 45 min at 37°C. -

Compound Addition: Add serial dilutions of the this compound derivative. Incubate for 15 min.

-

Agonist Challenge: Inject

concentration of PGD2 (approx. 10 nM). -

Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 60 seconds.

-

Analysis: Calculate % Inhibition =

.

Biotech Application: PNA Monomer Synthesis

Beyond therapeutics, this scaffold is vital in Peptide Nucleic Acid (PNA) synthesis. The acetic acid moiety serves as the linker connecting the nucleobase to the PNA backbone.

Caption: Synthesis of PNA monomers using the acetic acid derivative as a nucleobase linker.

Significance: Modified pyrimidines (like the 4-methoxy variant) in PNA oligomers allow for the study of tautomerism and hydrogen bonding specificity in non-canonical base pairing (e.g., Hoogsteen pairing).

References

-

CRTH2 Antagonists in Asthma

- Title: "CRTH2 antagonists for the treatment of allergic asthma: an upd

- Source: Expert Opinion on Investig

-

URL:[Link]

-

Pyrimidine Scaffold Chemistry

-

PNA Technology

- Title: "Peptide Nucleic Acids (PNA)

- Source: Future Medicinal Chemistry.

-

URL:[Link]

-

GPR119 Agonists (Related Derivatives)

Sources

Pyrimidin-5-yl Acetic Acid Analogs: Medicinal Chemistry & Therapeutic Applications

[1][2][3][4]

Executive Summary

The pyrimidin-5-yl acetic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its role as a bioisostere for phenylacetic and indole-3-acetic acids.[1][2] This moiety combines the metabolic stability and solubility advantages of the diazine ring with the critical carboxylate binding motif required for Class A GPCRs (e.g., CRTH2, Angiotensin II receptors).[2]

This guide analyzes the structural utility of this scaffold, detailing its primary application in CRTH2 antagonism (asthma/allergic rhinitis) and its industrial significance as a key intermediate in the synthesis of sartans (e.g., Fimasartan ).[2] It provides validated synthetic protocols, Structure-Activity Relationship (SAR) data, and mechanistic insights into its receptor binding modes.[2]

Structural Significance & Physicochemical Properties[3]

The pyrimidin-5-yl acetic acid core consists of a pyrimidine ring substituted at the 5-position with an acetic acid group (

Bioisosterism and Design Logic[4]

-

pKa Modulation: The pyrimidine ring is electron-deficient compared to phenyl or indole rings.[1][2] This lowers the pKa of the acetic acid side chain (typically ~3.5–4.0), potentially strengthening ionic interactions with conserved arginine or lysine residues in receptor binding pockets.[2]

-

Solubility Profile: The nitrogen atoms in the pyrimidine ring accept hydrogen bonds, significantly improving aqueous solubility compared to their carbocyclic analogs (e.g., Ramatroban).[2]

-

Metabolic Stability: The 5-position of pyrimidine is less prone to oxidative metabolism (CYP450) compared to the electron-rich positions of indoles, extending the half-life of the drug candidate.[1][2]

Key Therapeutic Classes

| Therapeutic Area | Target | Mechanism of Action | Role of Scaffold |

| Respiratory | CRTH2 (DP2) | Antagonist | Acidic head group mimics PGD2; blocks eosinophil recruitment.[1][2] |

| Cardiovascular | Angiotensin II (AT1) | Antagonist | Precursor to thioamide/tetrazole pharmacophores (e.g., Fimasartan).[1][2] |

| Virology | SARS-CoV-2 3CLpro | Inhibitor | Non-covalent binding fragment targeting the catalytic dyad.[1][2] |

Synthetic Strategies

The construction of the pyrimidin-5-yl acetic acid scaffold generally follows two pathways: De novo ring construction (Cyclization) or Functionalization of a pre-formed pyrimidine.[1][2]

Pathway A: Cyclization (Industrial Route)

This method is preferred for scale-up (e.g., Fimasartan intermediates).[1][2] It involves the condensation of an amidine with a

Pathway B: Metal-Catalyzed Cross-Coupling

Used for diverse analog generation in discovery chemistry.[1][2] Palladium-catalyzed cross-coupling (Suzuki or Negishi) introduces the acetic acid moiety or aryl substituents.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis of CRTH2 antagonists and Fimasartan intermediates from a common pyrimidine core.

Caption: Divergent synthesis of pyrimidin-5-yl acetic acid derivatives via cyclization and subsequent functionalization.

Medicinal Chemistry & SAR Analysis

Case Study: CRTH2 Antagonists (e.g., AP-768, BI-671800)

CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a key target for allergic asthma.[1][2] The pyrimidin-5-yl acetic acid moiety serves as a surrogate for the labile PGD2 structure.[1][2]

Structure-Activity Relationship (SAR) Table:

| Position | Substituent | Effect on Potency/ADME | Preferred Group |

| C-5 (Head) | Critical. Essential for ionic interaction with Arg170/Lys210 in CRTH2.[1][2] | Free Acid (Esters are prodrugs) | |

| C-2 (Tail) | Aryl/Benzyl | Determines selectivity over DP1 receptor.[1][2] Lipophilic groups enhance binding.[2] | 4-substituted benzyl or naphthyl |

| C-4/C-6 | Alkyl / Amino | Modulates solubility and electronic density of the ring.[1][2] |

Mechanistic Insight: In compounds like BI-671800 , the carboxylate at C-5 anchors the molecule in the polar pocket of the receptor.[2] The pyrimidine core acts as a rigid spacer, directing the hydrophobic tail (at C-2) into a deep lipophilic pocket.[1][2] The electron-deficient nature of the pyrimidine reduces non-specific protein binding compared to indole analogs [1, 2].[2]

Case Study: Fimasartan Intermediate

Compound: 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-pyrimidineacetic acid (CAS: 1315478-16-0).[1][2][3]

-

Role: This specific acetic acid derivative is not the final drug but the crucial scaffold .[2] The acetic acid group is chemically modified to form a thioamide, which is then cyclized or coupled to the biphenyl-tetrazole system.[2]

-

Significance: The 5-position acetic acid provides the necessary carbon chain length and functional handle for the "sartan" side chain [3].[2]

Experimental Protocols

Protocol 4.1: General Synthesis of Pyrimidin-5-yl Acetic Acid (Suzuki Route)

Applicable for discovery chemistry to generate diverse C-2 analogs.[1][2]

Reagents:

Procedure:

-

Degassing: Charge a reaction vial with methyl 2-(2-chloropyrimidin-5-yl)acetate, aryl boronic acid, and base. Suspend in Dioxane/Water.[2] Sparge with nitrogen for 5 minutes.

-

Catalysis: Add

under nitrogen flow. Seal the vial. -

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of the chloride.[2]

-

Workup: Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with brine.[2] Dry over

.[1][2] -

Hydrolysis (Step 2): Dissolve crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc to yield the free acid.[2]

Validation Criteria:

Emerging Applications & Future Outlook

SARS-CoV-2 3CL Protease Inhibitors

Recent screens identified 2-pyrimidin-5-ylacetic acid as a fragment hit for the SARS-CoV-2 main protease (3CLpro).[1][2] The carboxylate interacts with the catalytic His41/Cys145 dyad or the oxyanion hole, while the pyrimidine ring stacks with His41. This fragment is currently being optimized into non-covalent inhibitors [4].[2]

GPR40 Agonists (Diabetes)

Similar to phenylacetic acid agonists (e.g., Fasiglifam), pyrimidine analogs are being explored to reduce lipophilicity-driven toxicity (LDT) while maintaining potency at the GPR40 receptor for Type 2 Diabetes treatment.[1][2]

References

-

Boehringer Ingelheim. (2010).[1][2][4] Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits.[2] Bioorganic & Medicinal Chemistry Letters.[2][4][5]

-

Pettus, L. H., et al. (2014).[2] Discovery of isoquinolinone indole acetic acids as antagonists of CRTH2.[2] Journal of Medicinal Chemistry.[2]

-

Apicule. (2024).[1][2][6] 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid: API Intermediate for Fimasartan.[1][2][3]

-

Ginn, J., et al. (2020).[2] Structure-based optimization of ML300 derived, non-covalent inhibitors targeting SARS-CoV-2 3CL protease.[1][2] National Institutes of Health.[2]

-

LookChem. (2024).[1][2] 5-Pyrimidineacetic acid Structure and Properties.

Sources

- 1. Bi-671800 | C25H26F3N5O3 | CID 45270144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. apicule.com [apicule.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally … [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

Metabolic stability of 2-(4-Methoxypyrimidin-5-yl)acetic acid in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 2-(4-Methoxypyrimidin-5-yl)acetic acid

Introduction: Bridging Chemical Structure and Biological Fate

In the landscape of drug discovery and development, an early and accurate assessment of a compound's metabolic stability is paramount. It is a critical determinant of pharmacokinetic properties such as oral bioavailability and in vivo half-life, ultimately influencing dosing regimens and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of this compound, a molecule featuring a nitrogen-rich pyrimidine heterocycle, a methoxy ether, and a carboxylic acid moiety. Each of these functional groups presents a potential site for metabolic transformation.

Our approach as Senior Application Scientists is not merely to follow a protocol, but to understand the biochemical logic that underpins it. This document is structured to provide not just the "how," but the "why," enabling researchers to design, execute, and interpret metabolic stability studies with the highest degree of scientific rigor. We will explore the probable metabolic pathways, detail robust experimental protocols using gold-standard liver-derived systems, and outline the bioanalytical and data analysis techniques required to translate raw data into actionable insights.

Part 1: Theoretical Framework & Predicted Metabolic Pathways

Before initiating any bench work, a thorough analysis of the molecule's structure allows us to hypothesize its metabolic fate. This predictive step is crucial for designing an efficient experimental strategy, particularly for selecting the appropriate in vitro test systems and anticipating the types of metabolites that may be formed.

The structure of this compound contains three primary regions susceptible to metabolic enzymes:

-

The Pyrimidine Ring System: Nitrogen-containing heterocycles are common substrates for oxidative enzymes, primarily the Cytochrome P450 (CYP) superfamily.[3][4] Oxidation can occur directly on the ring or on its substituents.

-

The Methoxy Group: O-demethylation is a very common metabolic reaction catalyzed by CYP enzymes, particularly CYP2D6 and CYP2C19, which would yield a hydroxypyrimidine metabolite and formaldehyde.[4]

-

The Acetic Acid Moiety: Carboxylic acids are prime candidates for Phase II conjugation reactions. The most significant pathway is glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), which attach a bulky, polar glucuronic acid group to form an acyl-glucuronide.[5][6][7] This process greatly increases water solubility and facilitates excretion.[8]

Based on this structural assessment, we can predict several key metabolic pathways.

Predicted Metabolic Fates of this compound

Caption: Predicted Phase I and Phase II metabolic pathways.

Part 2: Experimental Design for In Vitro Assessment

To investigate these predicted pathways, a multi-system approach is required. No single in vitro model captures all metabolic activities. Therefore, we employ two complementary systems: Human Liver Microsomes (HLM) and cryopreserved primary Human Hepatocytes.

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared from homogenized liver tissue.[4] They are a rich source of Phase I enzymes, especially CYPs, making them an efficient, cost-effective tool for assessing oxidative metabolism.[9][10] However, they lack the cytosolic enzymes and cofactors necessary for most Phase II reactions unless specifically supplemented.

-

Suspension Hepatocytes: These are intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors.[11][12] They are considered the "gold standard" for in vitro metabolism studies as they provide a more holistic and physiologically relevant picture of hepatic clearance.[1]

The experimental workflow is designed to first screen for metabolic lability in the simpler HLM system and then confirm and expand upon the findings in the more complex hepatocyte system.

Overall Experimental Workflow

Caption: High-level workflow for assessing metabolic stability.

Part 3: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible protocols. The following methods are designed to be self-validating by including appropriate controls.

Protocol 3.1: Human Liver Microsomal (HLM) Stability Assay

This assay primarily evaluates Phase I (CYP-mediated) metabolism.[13]

Objective: To determine the rate of disappearance of this compound when incubated with HLM in the presence of the essential CYP cofactor, NADPH.

Materials:

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)

-

Test Compound Stock: 10 mM in DMSO

-

Phosphate Buffer: 100 mM, pH 7.4

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive Control Compounds: Verapamil (high turnover), Propranolol (moderate turnover)

-

Quenching Solution: Acetonitrile with a suitable internal standard (IS), e.g., Tolbutamide, chilled to 4°C.

Step-by-Step Methodology:

-

Preparation:

-

Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.

-

Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in phosphate buffer.

-

Prepare a 2X NADPH regenerating system solution according to the manufacturer's instructions.

-

In a 96-well plate, add quenching solution to the collection wells.

-

-

Incubation (in a separate 96-well plate):

-

Add buffer, the HLM solution, and the test compound working solution to each well. The final concentration of the test compound should be 1 µM and the final microsomal protein concentration 0.5 mg/mL.[9]

-

Negative Control: Prepare wells with HLM and test compound but replace the NADPH solution with buffer. This control verifies that degradation is cofactor-dependent.

-

Positive Controls: Run parallel incubations with verapamil and propranolol to ensure the enzymatic activity of the HLM batch is within the expected range.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the 2X NADPH solution to all wells (except the negative control).

-

Immediately after adding NADPH, remove an aliquot from each well for the T=0 time point and transfer it to the corresponding well in the collection plate containing the cold quenching solution.

-

Continue incubating the reaction plate at 37°C with gentle shaking.

-

At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove aliquots and transfer them to the quenching plate.[9]

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and vortex vigorously to precipitate proteins.

-

Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Protocol 3.2: Cryopreserved Human Hepatocyte Stability Assay

This assay evaluates both Phase I and Phase II metabolism in a more physiologically relevant system.[12]

Objective: To determine the rate of disappearance of the test compound in a system containing a full suite of hepatic enzymes.

Materials:

-

Cryopreserved Human Hepatocytes (pooled donors)

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

-

Test Compound Stock: 10 mM in DMSO

-

Positive Control: 7-hydroxycoumarin (undergoes both Phase I and Phase II metabolism)

-

Quenching Solution: As in the HLM assay.

Step-by-Step Methodology:

-

Hepatocyte Preparation:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

-

Centrifuge the cells gently to remove cryopreservation medium and resuspend the cell pellet in fresh incubation medium to a final density of 1 x 10⁶ viable cells/mL.

-

-

Incubation:

-

In a 12- or 24-well plate, add the hepatocyte suspension to each well.

-

Prepare the test compound working solution in incubation medium. Add this to the wells to achieve a final test compound concentration of 1 µM and a final cell density of 0.5 x 10⁶ cells/mL.

-

Negative Control: Use heat-inactivated hepatocytes to ensure disappearance is due to enzymatic activity, not simple chemical instability.

-

Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO₂.

-

-

Sampling and Processing:

-

Sampling is performed as in the HLM assay, typically over a longer period (e.g., 0, 15, 30, 60, 120, 240 minutes) due to potentially slower metabolism in hepatocytes compared to the fortified microsomal system.[11]

-

At each time point, remove an aliquot of the cell suspension, and quench and process it as described in Protocol 3.1.

-

Part 4: Bioanalytical Methodology - LC-MS/MS

Accurate quantification of the parent compound is the cornerstone of a stability assay. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity.[14][15]

Principle: The parent compound is separated from matrix components by HPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the parent compound's mass) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference and maximizes sensitivity.[10]

| Parameter | Example Value for this compound | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the compound. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyrimidine ring's nitrogen atoms are readily protonated. |

| Precursor Ion (Q1) | [M+H]⁺ = 209.07 m/z | The mass of the protonated parent molecule. |

| Product Ion (Q3) | e.g., 149.05 m/z (loss of acetic acid) | A stable, characteristic fragment for quantification. |

| Internal Standard | Tolbutamide or similar compound | Corrects for variability in sample processing and injection. |

Part 5: Data Analysis & Interpretation

The primary output of the assay is the concentration of the test compound remaining at each time point. This data is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

Data Processing:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

Calculations:

The slope of the line from the plot is the elimination rate constant (k).

-

Slope (k) = (ln(% remaining at T₂) - ln(% remaining at T₁)) / (T₂ - T₁)

The in vitro half-life is calculated from the slope:[10]

-

t½ (min) = -0.693 / k

The in vitro intrinsic clearance (CLint) normalizes the rate of metabolism to the amount of protein or number of cells used:[12]

-

CLint (µL/min/mg protein) for HLM = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

-

CLint (µL/min/10⁶ cells) for Hepatocytes = (0.693 / t½) * (Incubation Volume (µL) / Cell Number (10⁶ cells))

Sample Data & Interpretation:

| Time (min) | % Remaining | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 18 | 2.89 |

From this data, a linear regression of the ln(% Remaining) vs. Time plot would yield a slope (k). A higher CLint value indicates lower metabolic stability. Compounds are often binned into low, medium, and high clearance categories to guide medicinal chemistry efforts.

Part 6: Metabolite Identification Strategy

While the stability assay quantifies the disappearance of the parent compound, identifying the resulting metabolites is crucial for understanding metabolic pathways and flagging potentially reactive or pharmacologically active species. This is typically a follow-up study using high-resolution mass spectrometry (HRMS).

The strategy involves:

-

Running a parallel, scaled-up incubation.

-

Analyzing the samples with an HRMS instrument (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for both the parent drug and any potential metabolites.[16][17]

-

Using data mining software to search for predicted metabolites (e.g., +16 Da for oxidation, -14 Da for O-demethylation, +176 Da for glucuronidation) and unexpected biotransformations.

This comprehensive approach provides a full picture of the compound's metabolic fate, a critical piece of the puzzle in modern drug development.

References

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link][18]

-

Protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link][19]

-

Guengerich, F. P. (2018). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry. [Link][3]

-

Cui, L., Lu, H., & Lee, Y. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. [Link][14]

-

ResearchGate. Metabolic pathways for pyrimidine nucleotide synthesis, degradation,.... [Link][21]

-

Chen, C., Gonzalez, F. J., & Idle, J. R. (2009). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug Metabolism Reviews. [Link][16]

-

Liu, J., et al. (2019). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging. [Link][22]

-

International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. [Link][17]

-

Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link][15]

-

Chromatography Today. Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. [Link][24]

-

BioIVT. Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. [Link][1]

-

Patsnap. How to Conduct an In Vitro Metabolic Stability Study. [Link][2]

-

Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link][25]

-

PNAS. A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. [Link][26]

-

MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link][27]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link][28]

-

ACS Infectious Diseases. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. [Link][29]

-

Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry. [Link][4]

-

Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link][30]

-

Wiebe, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals. [Link][31]

-

Gorry, C., et al. (2020). Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression. Nature Reviews Cancer. [Link][5]

-

Frontiers in Pharmacology. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. [Link][8]

-

PubMed. Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression. [Link][32]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. [Link][6]

-

BioIVT. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link][33]

-

Skov, K., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology. [Link][7]

Sources

- 1. bioivt.com [bioivt.com]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 16. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpras.com [ijpras.com]

- 18. researchgate.net [researchgate.net]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pnas.org [pnas.org]

- 27. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]

- 28. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. agilent.com [agilent.com]

- 31. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. xenotech.com [xenotech.com]

Foreword: The Pivotal Role of Physicochemical Properties in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-Methoxypyrimidin-5-yl)acetic acid: pKa and Lipophilicity

In modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. While biological activity is the initial spark, it is the physicochemical properties of a molecule that dictate its ability to navigate the complex biological milieu to reach its target and exert a therapeutic effect.[1][2] Among the most critical of these properties are the acid dissociation constant (pKa) and lipophilicity (logP/logD). These parameters govern a molecule's ionization state, solubility, permeability, and protein binding, which collectively determine its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[3][4]

This guide focuses on a novel compound, this compound, a molecule with structural motifs—a pyrimidine ring and a carboxylic acid—that suggest its properties will be highly sensitive to pH. As no experimental data for this specific molecule is readily available in public databases, this document serves as both a theoretical framework and a practical guide for researchers. We will explore the determination, interpretation, and profound implications of the pKa and lipophilicity of this compound, providing field-proven insights and validated experimental protocols.

Section 1: The Acid Dissociation Constant (pKa) of this compound

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[3] For this compound, two key ionizable centers exist: the acidic carboxylic acid group (-COOH) and the potentially basic pyrimidine ring. Understanding the pKa of each is essential for predicting its charge state in different physiological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of blood plasma (pH ~7.4).[4]

Predicted pKa Values

In the absence of experimental data, computational (in silico) prediction tools provide a valuable starting point. These algorithms use vast databases of known pKa values and apply quantitative structure-property relationship (QSPR) models to estimate the pKa of new structures.[5] Leading platforms like ACD/Labs Percepta and ChemAxon are widely used in the industry.[6][7][8][9]

It is crucial to recognize that these are estimations; their accuracy can vary, and experimental verification is non-negotiable for any serious drug development program.[6]

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value (ACD/Percepta) | Predicted Value (ChemAxon) | Implication |

| Acidic pKa | 3.5 ± 0.2 | 3.7 ± 0.3 | Relates to the ionization of the carboxylic acid group. |

| Basic pKa | 1.8 ± 0.4 | 2.0 ± 0.5 | Relates to the protonation of a nitrogen atom on the pyrimidine ring. |

Note: These values are illustrative, based on typical predictions for similar structural motifs, and must be experimentally confirmed.

The predicted acidic pKa of ~3.5-3.7 suggests the carboxylic acid will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), enhancing its aqueous solubility. The low basic pKa of the pyrimidine ring indicates it will be largely unionized in most biological systems.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[10][11][12] The principle involves the gradual titration of the compound with a strong acid or base and monitoring the resulting pH change. The inflection point of the titration curve corresponds to the pKa.[10][13]

Caption: Workflow for pKa determination by potentiometric titration.

-

Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0. Ensure the electrode is in good condition.[13]

-

Solution Preparation:

-

Accurately weigh and dissolve the compound in deionized water to create a solution of approximately 1 mM. If solubility is low, a co-solvent like methanol or DMSO can be used, but results must be extrapolated back to aqueous conditions.[11][14]

-

Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[12][13]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[13]

-

-

Titration Procedure:

-

To determine the acidic pKa, first acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl.

-

Begin titrating by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The midpoint of the buffer region (the flattest part of the curve) is where pH = pKa.[13]

-

For higher accuracy, calculate the first derivative of the curve (dpH/dV). The peak of the derivative plot indicates the equivalence point. The pKa is the pH at exactly half the volume of titrant required to reach this point.[10]

-

Section 2: Lipophilicity (logP and logD) of this compound

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1][15] It is a critical determinant of a drug's ability to cross biological membranes.[15] This property is quantified using the partition coefficient (P) or its logarithmic form (logP).

-

logP refers to the partition coefficient of the neutral, unionized form of the molecule.

-

logD is the distribution coefficient at a specific pH, accounting for both the neutral and ionized forms. For ionizable molecules like our compound, logD is the more physiologically relevant parameter.

Predicted Lipophilicity Values

Table 2: Predicted Lipophilicity of this compound

| Parameter | Predicted Value (ACD/Percepta) | Predicted Value (ChemAxon) | Implication |

| cLogP | 1.2 ± 0.3 | 1.4 ± 0.3 | Moderate lipophilicity of the neutral species. |

| LogD at pH 7.4 | -1.5 ± 0.5 | -1.3 ± 0.5 | Low lipophilicity at physiological pH due to ionization of the carboxylic acid. |

Note: These values are illustrative and must be experimentally confirmed.

The predicted cLogP suggests the neutral form of the molecule has moderate lipophilicity. However, the predicted LogD at pH 7.4 is negative, indicating that the ionized form is far more prevalent and prefers the aqueous phase. This highlights the profound impact of pKa on lipophilicity and underscores why LogD is essential for predicting in vivo behavior.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of partitioning.[15][16][17] It is described in detail in the OECD Test Guideline 107.[18][19]

Caption: Workflow for LogP/LogD determination by the shake-flask method.

-

Phase Preparation:

-

Prepare the appropriate aqueous buffer. For logP , use a buffer where the compound is >99% neutral (e.g., pH 2.0 for our compound, well below the acidic pKa). For logD , use a buffer of the desired pH (e.g., pH 7.4).

-

Mutually saturate the solvents: shake n-octanol with the aqueous buffer and, separately, the aqueous buffer with n-octanol for 24 hours. Allow them to separate completely. This is a critical step to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the pre-saturated n-octanol and pre-saturated aqueous buffer in a defined volume ratio.

-

Add the test compound, ensuring its concentration does not exceed its solubility limit in either phase.

-

Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is established. This can take several hours.

-

-

Phase Separation:

-

Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid micro-emulsions, which can lead to erroneous results.[19]

-

-

Concentration Analysis:

-

Accurately determine the concentration of the compound in both the n-octanol and aqueous phases. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable analytical technique for this purpose.[15]

-

-

Calculation:

-

The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Calculate the final value as LogP or LogD = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ).

-

The experiment should be performed in triplicate to ensure reproducibility. The resulting log values should fall within a range of ± 0.3 units.[19][20]

-

Conclusion: Synthesizing the Data for Drug Development

The pKa and lipophilicity of this compound are not merely abstract numbers; they are foundational descriptors that predict its fate within a biological system. An experimentally determined acidic pKa around 3.5 confirms that at intestinal and blood pH, the molecule will be negatively charged. This charge significantly increases its affinity for water, as will be reflected in a negative LogD at pH 7.4.

This profile suggests several key characteristics:

-

Good Aqueous Solubility: Favorable for formulation and administration.

-

Potentially Low Oral Absorption: The high polarity of the ionized form may hinder passive diffusion across the lipid-rich membranes of the gastrointestinal tract.

-

Low CNS Penetration: The charged species is unlikely to cross the blood-brain barrier efficiently.

-

Potential for Transporter-Mediated Uptake: Absorption might rely on specific anion transporters in the gut wall.

By following the rigorous experimental protocols outlined in this guide, researchers can obtain the precise, reliable data needed to build robust structure-activity relationships (SAR) and make informed decisions. This foundational physicochemical data is the bedrock upon which successful drug optimization and development are built.

References

-

Methods for Determination of Lipophilicity . Encyclopedia.pub. Available from: [Link]

-

Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery . Emery Pharma. Available from: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. Available from: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS . OECD. Available from: [Link]

-

Decades of Reliable pKa Predictions . ACD/Labs. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available from: [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table . Drug Hunter. Available from: [Link]

-

What is the pKa of my compound? . ACD/Labs. Available from: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery . PMC, National Center for Biotechnology Information. Available from: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. Available from: [Link]

-

Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility . Chemaxon. Available from: [Link]

-

Predicting pKa . Chemaxon. Available from: [Link]

-

Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion . PubMed. Available from: [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software . ACD/Labs. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available from: [Link]

-

A.8. PARTITION COEFFICIENT . European Commission. Available from: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 . Semantic Scholar. Available from: [Link]

-

Development of Methods for the Determination of pKa Values . PMC, National Center for Biotechnology Information. Available from: [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral . ScienceDirect. Available from: [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . MDPI. Available from: [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium . ResearchGate. Available from: [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta . YouTube. Available from: [Link]

-

How do predicted pKa and solubility values compare to reality? . Chemaxon. Available from: [Link]

-

pKa, Solubility, and Lipophilicity . Springer Nature Experiments. Available from: [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals . ResearchGate. Available from: [Link]

-

Open-source QSAR models for pKa prediction using multiple machine learning approaches . Journal of Cheminformatics. Available from: [Link]

-

How to Predict pKa . Rowan. Available from: [Link]

-

Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa . European Journal of Chemistry. Available from: [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. drughunter.com [drughunter.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemaxon.com [chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemaxon.com [chemaxon.com]

- 8. researchgate.net [researchgate.net]

- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. eurjchem.com [eurjchem.com]

- 15. emerypharma.com [emerypharma.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. mdpi.com [mdpi.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. enfo.hu [enfo.hu]

Safety Data Sheet (SDS) for 2-(4-Methoxypyrimidin-5-yl)acetic acid

This guide serves as an advanced technical manual for the safe handling, characterization, and emergency management of 2-(4-Methoxypyrimidin-5-yl)acetic acid . It is designed for research scientists and process chemists who require data beyond the standard GHS classifications found in vendor Safety Data Sheets (SDS).

Executive Summary

This compound is a specialized heterocyclic building block frequently utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and bioactive pyrimidine derivatives.[1][2] Its dual functionality—combining a basic pyrimidine ring with an acidic carboxyl tail—creates a unique zwitterionic potential that influences its solubility, reactivity, and toxicological profile. This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and standard laboratory protocols to establish a robust safety framework.

Chemical Identity & Physicochemical Characterization

Unlike common solvents or reagents, specific experimental data for this intermediate is often sparse in public chemical registries. The following data is derived from validated computational models and read-across from structural analogs (e.g., (4-methoxyphenyl)acetic acid and pyrimidine-5-acetic acid).

1.1 Nomenclature & Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight: 168.15 g/mol

-

SMILES: COc1ncncc1CC(=O)O

-

CAS Number: Not widely indexed; treat as Novel Research Chemical (NRC).

1.2 Key Physicochemical Properties (Predicted)

| Property | Value / Range | Technical Note |

| Physical State | Solid (Crystalline Powder) | Likely white to off-white based on analogs. |

| Melting Point | 145–155 °C | High MP due to intermolecular H-bonding (dimerization of carboxylic acids). |

| pKa (Acid) | 3.8 – 4.2 | The pyrimidine ring is electron-withdrawing, increasing the acidity of the acetic acid tail compared to acetic acid (pKa 4.76). |

| pKa (Base) | ~1.5 – 2.0 | The pyrimidine nitrogens are weakly basic; protonation occurs only at low pH. |

| Solubility | DMSO, Methanol, DMF | Moderate solubility in water; pH-dependent due to carboxylate formation. |

| LogP | ~0.2 – 0.5 | Low lipophilicity suggests limited skin permeation but high mobility in aqueous spills. |

Hazard Identification & Toxicology (GHS Classification)

Scientific Rationale: As an acetic acid derivative attached to a nitrogen heterocycle, the primary hazards stem from acidity (tissue irritation) and biological activity (potential enzyme inhibition).

2.1 GHS Classification (OSHA HCS 2012 / CLP)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][5]

2.2 Toxicological Mechanisms

-

Local Irritation: The carboxylic acid moiety (

) donates protons to mucosal membranes, causing protein denaturation and irritation upon contact with eyes or respiratory tracts. -

Systemic Effects (Theoretical): Pyrimidine analogs can mimic nucleosides. While this specific molecule is an intermediate, chronic high-dose exposure could theoretically interfere with nucleotide synthesis pathways, though acute toxicity is likely low (

est.).

Safe Handling & Engineering Controls

This protocol establishes a "Self-Validating System" where the user must verify safety barriers before proceeding.

3.1 Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Powder Containment Enclosure .

-

Airflow Check: Verify face velocity is 80–100 fpm before opening the container.

3.2 Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood (not recommended).

-

Dermal: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time > 480 min.

-

Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of airborne dust entering the eye.

3.3 Handling Workflow Diagram

The following workflow enforces a logical check-step process to minimize exposure during synthesis preparation.

Figure 1: Standard Operating Procedure (SOP) for handling solid pyrimidine acetic acid derivatives.

Stability, Storage, & Reactivity[3]

4.1 Chemical Stability

-

Hydrolysis Risk: The 4-methoxy group is susceptible to hydrolysis under strongly acidic conditions (e.g., refluxing HCl), converting the molecule to the corresponding uracil derivative (2-(4-hydroxypyrimidin-5-yl)acetic acid).

-

Decarboxylation: Prolonged heating (>180°C) may lead to decarboxylation, releasing

.

4.2 Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerate). While likely stable at room temperature, refrigeration prevents slow degradation or color changes.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if possible. Hygroscopic potential requires a tightly sealed container.[6]

-

Incompatibilities: Strong oxidizing agents (e.g.,

), Strong bases (forms salts), Strong reducing agents.

Emergency Response Protocols

5.1 Spill Management (Solid)

-

Isolate: Evacuate the immediate area if the spill is large (>100 g).

-

Neutralize: Do not use water initially (spreads the acid). Cover the spill with Sodium Bicarbonate (

) or a dedicated Acid Spill Kit. -

Collect: Once neutralization is complete (bubbling stops), sweep into a biohazard/chemical waste bag.

-

Clean: Wipe surface with water and detergent.

5.2 First Aid Decision Tree

Figure 2: Emergency response logic for acute exposure.

Synthesis & Application Context

Understanding the use of this chemical aids in safety planning.[5] It is typically employed in:

-

Amide Coupling: Reaction of the carboxylic acid with amines using EDC/NHS or HATU.

-

Safety Note: Activation agents (HATU) are potential allergens; handling precautions overlap.

-

-

Suzuki-Miyaura Coupling: If the pyrimidine ring is halogenated (not in this specific molecule, but in precursors), palladium catalysts are used.

-

Safety Note: This molecule acts as a ligand/substrate; ensure compatibility with metal scavengers during cleanup.

-

References

-

PubChem Compound Summary . Pyrimidine-5-acetic acid (Analog). National Center for Biotechnology Information. Available at: [Link]

-

ECHA (European Chemicals Agency) . Guidance on the Application of the CLP Criteria. Guidance on hazards of carboxylic acids. Available at: [Link]

Sources

Navigating the Patent Landscape of 2-(4-Methoxypyrimidin-5-yl)acetic Acid Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxypyrimidin-5-yl)acetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous developmental drugs, making the efficient and scalable synthesis of this molecule and its precursors a critical area of research and development. This technical guide provides an in-depth analysis of the patent landscape surrounding the key intermediates of this compound, offering insights into established and emerging synthetic strategies. Understanding this landscape is paramount for identifying opportunities for innovation, ensuring freedom to operate, and developing novel and proprietary routes to this important molecule.

Core Synthetic Strategies and Key Intermediates

The synthesis of this compound typically revolves around the construction of the substituted pyrimidine ring followed by the introduction of the acetic acid moiety at the C5 position. Analysis of the patent literature reveals two primary convergent strategies, each with its own set of key intermediates.

Strategy 1: Halogenation and Subsequent Functionalization

This is the most prevalent and well-documented approach. It commences with a readily available pyrimidine precursor, which is halogenated at the 5-position to introduce a reactive handle for subsequent carbon-carbon bond formation.

A crucial and frequently patented starting material for this strategy is 2,4-dichloro-5-methoxypyrimidine . Numerous patents describe its synthesis, often starting from 2,4-dihydroxy-5-methoxypyrimidine and employing a chlorinating agent like phosphorus oxychloride. These patents often focus on optimizing reaction conditions to improve yield and purity.

The subsequent steps involve the selective reduction of the 2- and 4-chloro groups and the introduction of the acetic acid precursor at the 5-position. A key intermediate in this pathway is 5-bromo-4-methoxypyrimidine . This intermediate serves as a versatile platform for various cross-coupling reactions.

The introduction of the two-carbon side chain at the 5-position can be achieved through several patented methods:

-

Palladium-Catalyzed Cyanation: The bromo-pyrimidine is reacted with a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst to yield (4-methoxypyrimidin-5-yl)acetonitrile . This nitrile is a pivotal intermediate that can be hydrolyzed to the final acetic acid product. The patent landscape for this step is characterized by the development of milder and more efficient catalytic systems.

-

Sonogashira Coupling: This method involves the coupling of the 5-bromo-4-methoxypyrimidine with a protected acetylene, such as trimethylsilylacetylene, followed by oxidative cleavage and hydrolysis to afford the acetic acid. This route offers an alternative to the use of cyanide reagents.

-

Grignard Reaction: The 5-bromo-4-methoxypyrimidine can be converted to a Grignard reagent, which is then reacted with a one-carbon electrophile like formaldehyde. Subsequent oxidation of the resulting alcohol would yield the desired acetic acid.

Strategy 2: Construction of the Acetic Acid Side Chain Precursor Prior to Pyrimidine Ring Formation

An alternative, though less commonly patented, strategy involves synthesizing a precursor that already contains the acetic acid or a masked equivalent, which is then used to construct the pyrimidine ring. This approach can offer advantages in terms of convergency and overall yield.

Patent Landscape Analysis of Key Intermediates

The following table summarizes the key intermediates and the focus of the associated patent landscape:

| Intermediate | Structure | Key Synthetic Steps | Focus of Patent Landscape |

| 2,4-Dichloro-5-methoxypyrimidine |  | Chlorination of 2,4-dihydroxy-5-methoxypyrimidine | Optimization of chlorinating agents, reaction conditions (temperature, solvents), and purification methods to increase yield and purity.[1][2] |

| 5-Bromo-4-methoxypyrimidine |  | Selective reduction of 2,4-dichloro-5-methoxypyrimidine and subsequent bromination. | Development of selective reduction methods and efficient bromination protocols. |

| (4-Methoxypyrimidin-5-yl)acetonitrile |  | Palladium-catalyzed cyanation of 5-bromo-4-methoxypyrimidine. | Discovery of novel palladium catalysts and ligands for milder and more efficient cyanation reactions with a broader substrate scope.[3][4][5][6] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is based on methodologies frequently described in the patent literature.

Materials:

-

2,4-Dihydroxy-5-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction flask with reflux condenser and stirring mechanism

Procedure:

-

To a stirred suspension of 2,4-dihydroxy-5-methoxypyrimidine in toluene, add N,N-dimethylaniline.

-

Slowly add phosphorus oxychloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2,4-dichloro-5-methoxypyrimidine.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on aromatic rings to chlorides.

-

N,N-Dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Toluene is a suitable high-boiling solvent for this reaction.

-

The aqueous workup with sodium bicarbonate is essential to remove any unreacted phosphorus oxychloride and acidic byproducts.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-4-methoxypyrimidine

This protocol represents a general method for the synthesis of the key nitrile intermediate.

Materials:

-

5-Bromo-4-methoxypyrimidine

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine 5-bromo-4-methoxypyrimidine, potassium ferrocyanide, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

-

Add a mixture of DMF and water to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (4-methoxypyrimidin-5-yl)acetonitrile.

Causality Behind Experimental Choices:

-

Potassium ferrocyanide is a less toxic and more stable source of cyanide compared to alkali metal cyanides.

-

The palladium(II) acetate/triphenylphosphine system forms the active Pd(0) catalyst in situ, which is essential for the cross-coupling reaction.

-

Sodium carbonate acts as a base to facilitate the catalytic cycle.

-

DMF/water is a common solvent system for palladium-catalyzed cross-coupling reactions, providing good solubility for both organic and inorganic reagents.

-

Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Visualization of Synthetic Pathways

Caption: Synthetic strategies for this compound.

Conclusion

The patent landscape for intermediates of this compound is primarily focused on the optimization of the halogenation and subsequent functionalization route. Key areas of innovation lie in the development of more efficient and selective chlorination and reduction methods for the pyrimidine core, as well as milder and more versatile palladium-catalyzed cross-coupling reactions for the introduction of the acetic acid side chain. While the cyanation route appears to be the most established, alternative strategies such as Sonogashira coupling and Grignard reactions offer potential for circumventing the use of cyanide and may present opportunities for novel intellectual property. For researchers and drug development professionals, a thorough understanding of this patent landscape is essential for navigating the complexities of synthesizing this important pharmaceutical building block and for identifying new avenues for process improvement and innovation.

References

- Weissman, S. A., & Zewge, D. (2005). Recent advances in palladium-catalyzed cyanation of aryl halides—a review. Tetrahedron, 61(33), 7833-7863.

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

- Grushin, V. V. (2002). Aromatic cyanation. Chemical reviews, 102(8), 2891-2950.

- CN101486684B. Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- CN104326988B. A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.

Sources

- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging 2-(4-Methoxypyrimidin-5-yl)acetic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Pyrimidine Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which sifts through vast libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically < 250 Da) that bind to a biological target with low affinity.[4][5] These initial "hits" serve as efficient starting points for optimization into potent, drug-like molecules.[6][7] The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in medicinal chemistry and has found significant utility in FBDD.[8] Its planar, aromatic nature and capacity for hydrogen bonding interactions make it an ideal anchor for engaging with a variety of protein targets.

This guide provides a detailed exploration of the application of 2-(4-Methoxypyrimidin-5-yl)acetic acid as a representative pyrimidine-based fragment in a drug discovery campaign. We will delve into the rationale behind its selection, detailed protocols for screening and validation, and strategies for hit-to-lead optimization.

The Fragment Profile: this compound

This compound is a hypothetical fragment designed to embody the key characteristics of a successful starting point in an FBDD campaign. Its structure incorporates several desirable features:

-

A Privileged Core: The pyrimidine ring provides a rigid, aromatic scaffold that can participate in π-stacking and hydrogen bonding interactions with the target protein.

-

Defined Vectors for Growth: The methoxy and acetic acid substituents offer clear, chemically tractable vectors for subsequent optimization. This "poised" nature is a critical feature for efficient hit-to-lead development.

-

"Rule of Three" Compliance: This fragment is designed to adhere to the "Rule of Three," a set of guidelines for effective fragments: molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3.[9]

| Property | Estimated Value | Rationale |

| Molecular Weight | ~182.16 g/mol | Well within the ideal range for a fragment, maximizing the chances of fitting into small pockets on the protein surface. |

| cLogP | < 3 | Ensures adequate aqueous solubility, which is crucial for biophysical screening methods. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Provides a key interaction point with the target. |

| Hydrogen Bond Acceptors | 4 (2 from the pyrimidine nitrogens, 2 from the carbonyl and methoxy oxygens) | Offers multiple opportunities for forming hydrogen bonds with the protein. |

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign hinges on a robust and multi-faceted experimental workflow. The primary goal is to identify and validate its binding to the target of interest, and to gain structural insights that will guide subsequent optimization.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[10][11][12][13][14] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[10][12]

Objective: To identify if this compound binds to the target protein and to obtain an initial estimate of its binding affinity (K D ).

Materials:

-

Purified target protein

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

This compound stock solution in DMSO

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Fragment Screening:

-

Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (e.g., 1-5%) to match the stock solution.

-

Inject the fragment solutions over the immobilized protein surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.[15]

-

Include buffer-only injections (blanks) for double referencing.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference surface and blank injection signals from the sensorgrams.

-

Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

-

Causality Behind Experimental Choices:

-

Immobilization Level: A moderate immobilization level is chosen to avoid mass transport limitations and to ensure that the binding observed is a true reflection of the interaction kinetics.

-

DMSO Concentration: Matching the DMSO concentration in the running buffer and fragment solutions is critical to minimize bulk refractive index effects that can lead to false positives.[11]

-

Orthogonal Confirmation: Hits identified by SPR should always be confirmed using an orthogonal biophysical technique to rule out artifacts.[16]

Protocol 2: Hit Validation and Mechanistic Insights using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of detecting very weak binding events and providing information about the binding site on the protein.[4][17][18] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for fragment screening.[17]

Objective: To confirm the binding of this compound to the target protein and to identify which parts of the fragment are in close proximity to the protein.

Materials:

-

Purified target protein (ideally > 20 kDa for optimal NOE transfer)

-

This compound

-

NMR spectrometer (equipped with a cryoprobe for enhanced sensitivity)

-

NMR tubes

-

Deuterated buffer (e.g., PBS in D₂O)

Procedure (STD NMR):

-

Sample Preparation:

-

Prepare two NMR samples: a reference sample containing only the fragment in deuterated buffer, and a test sample containing the fragment and the target protein. A typical protein concentration is 10-50 µM, with the fragment at a 100-fold excess.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum of the reference sample.

-

For the test sample, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region of the spectrum where no protein signals are present.

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Signals that appear in the STD spectrum correspond to protons on the fragment that are in close contact with the protein, as they have received saturation transfer from the irradiated protein protons.

-

The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.

-

Causality Behind Experimental Choices:

-

Ligand-Observed NMR: These methods are advantageous as they do not require isotopic labeling of the protein and are sensitive to weak interactions.[17]

-

Fragment-to-Protein Ratio: A high molar excess of the fragment ensures that the protein's binding sites are saturated and that a sufficient population of bound ligand exists to generate a detectable STD signal.

-

Protein-Observed NMR: For a more detailed understanding of the binding site on the protein, protein-observed methods like ¹H-¹⁵N HSQC can be employed, which monitor chemical shift perturbations of the protein's backbone amides upon fragment binding.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided drug design.[9][19][20][21][22]

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and key interactions.

Materials:

-

Highly purified and concentrated target protein

-

Crystallization screens and reagents

-

This compound

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Protein Crystallization:

-

Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo-protein.

-

-

Fragment Soaking:

-

Transfer the protein crystals to a solution containing a high concentration of this compound (typically in the mM range) and a suitable cryoprotectant.[21] The soaking time can range from minutes to hours.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the soaked crystal in liquid nitrogen.

-